molecular formula C20H24N2O3 B244897 N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide

N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide

Cat. No. B244897
M. Wt: 340.4 g/mol
InChI Key: INTIZPFNHITCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide, commonly known as MPAPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAPA is a small molecule that belongs to the class of amides and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of MPAPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. MPAPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation. MPAPA has also been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects:
MPAPA has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. MPAPA has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In animal models, MPAPA has been shown to improve motor function and reduce neuroinflammation in Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPAPA in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows researchers to study its effects on various cellular processes. However, the synthesis of MPAPA is a complex process that requires expertise in organic chemistry. This may limit its use in some labs.

Future Directions

There are several future directions for research on MPAPA. One area of research is to further understand its mechanism of action. This will help to identify potential targets for therapeutic intervention. Another area of research is to study its effects in animal models of various diseases. This will help to determine its potential therapeutic applications. Additionally, the synthesis of MPAPA can be optimized to improve its yield and purity, which will make it more accessible for research purposes.

Synthesis Methods

MPAPA is synthesized through a multistep process that involves the reaction of 4-methylphenol with acetyl chloride to form 4-methylphenyl acetate. This intermediate is further reacted with 4-aminophenol to form 4-methylphenoxyaniline. The final step involves the reaction of 4-methylphenoxyaniline with pentanoyl chloride to form MPAPA. The synthesis of MPAPA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

MPAPA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested in various cancer cell lines. MPAPA has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to have a neuroprotective effect in animal models of Parkinson's disease. MPAPA has also been studied for its potential use as an antibacterial agent.

properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[3-[[2-(4-methylphenoxy)acetyl]amino]phenyl]pentanamide

InChI

InChI=1S/C20H24N2O3/c1-3-4-8-19(23)21-16-6-5-7-17(13-16)22-20(24)14-25-18-11-9-15(2)10-12-18/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

INTIZPFNHITCET-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C

Origin of Product

United States

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